STING agonist-8 dihydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

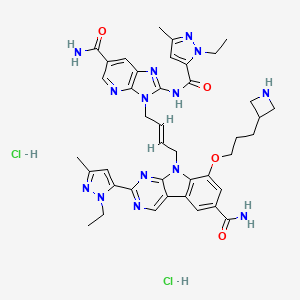

C41H48Cl2N14O4 |

|---|---|

Molekulargewicht |

871.8 g/mol |

IUPAC-Name |

8-[3-(azetidin-3-yl)propoxy]-9-[(E)-4-[6-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]imidazo[4,5-b]pyridin-3-yl]but-2-enyl]-2-(2-ethyl-5-methylpyrazol-3-yl)pyrimido[4,5-b]indole-6-carboxamide;dihydrochloride |

InChI |

InChI=1S/C41H46N14O4.2ClH/c1-5-54-31(14-23(3)50-54)37-45-22-29-28-16-26(35(42)56)18-33(59-13-9-10-25-19-44-20-25)34(28)52(38(29)48-37)11-7-8-12-53-39-30(17-27(21-46-39)36(43)57)47-41(53)49-40(58)32-15-24(4)51-55(32)6-2;;/h7-8,14-18,21-22,25,44H,5-6,9-13,19-20H2,1-4H3,(H2,42,56)(H2,43,57)(H,47,49,58);2*1H/b8-7+;; |

InChI-Schlüssel |

XXKOTEQSCVJNHZ-MIIBGCIDSA-N |

Isomerische SMILES |

CCN1C(=CC(=N1)C)C2=NC=C3C4=C(C(=CC(=C4)C(=O)N)OCCCC5CNC5)N(C3=N2)C/C=C/CN6C7=C(C=C(C=N7)C(=O)N)N=C6NC(=O)C8=CC(=NN8CC)C.Cl.Cl |

Kanonische SMILES |

CCN1C(=CC(=N1)C)C2=NC=C3C4=C(C(=CC(=C4)C(=O)N)OCCCC5CNC5)N(C3=N2)CC=CCN6C7=C(C=C(C=N7)C(=O)N)N=C6NC(=O)C8=CC(=NN8CC)C.Cl.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of STING Agonist-8 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a pivotal role in the detection of cytosolic DNA and the subsequent initiation of an immune response. Activation of the STING pathway has emerged as a promising therapeutic strategy in immuno-oncology, aiming to convert immunologically "cold" tumors into "hot" tumors that are responsive to immunotherapy. STING agonist-8 dihydrochloride (B599025) (also known as compound 5-AB) is a potent synthetic agonist of the STING protein. This technical guide provides a comprehensive overview of its mechanism of action, supported by available quantitative data and detailed experimental protocols.

Core Mechanism of Action: Direct STING Activation

STING agonist-8 dihydrochloride functions as a direct activator of the STING protein. Unlike the natural STING agonist, cyclic GMP-AMP (cGAMP), which is produced by cyclic GMP-AMP synthase (cGAS) upon sensing cytosolic DNA, this compound bypasses the need for cGAS and directly binds to the STING protein. This binding event induces a conformational change in the STING dimer, leading to its activation and subsequent downstream signaling.

Signaling Pathway

The activation of STING by this compound initiates a well-defined signaling cascade, as illustrated in the diagram below.

In-Depth Technical Guide: STING Agonist-8 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of STING agonist-8 dihydrochloride (B599025), a potent modulator of the STING (Stimulator of Interferon Genes) pathway. This document details its target binding affinity, mechanism of action, and the experimental protocols used for its characterization, offering valuable insights for researchers in immunology, oncology, and drug discovery.

Core Target Engagement: Cellular Potency

STING agonist-8 dihydrochloride, also identified as compound 5-AB, is a potent, non-cyclic dinucleotide agonist of the STING protein. Its efficacy is demonstrated by a half-maximal effective concentration (EC50) of 27 nM in THP-1 Dual™ KI-hSTING-R232 cells, a human monocytic cell line engineered to report on STING activation. While direct binding affinity data such as the dissociation constant (Kd) is not publicly available, the low nanomolar EC50 value indicates a strong functional interaction with the STING protein, leading to robust downstream signaling.

Quantitative Data Summary

| Parameter | Value | Cell Line | Target | Source |

| EC50 | 27 nM | THP-1 Dual™ KI-hSTING-R232 | Human STING (R232 variant) | [1][2][3][4] |

Mechanism of Action: Activating the cGAS-STING Pathway

This compound functions by directly binding to the STING protein, an essential adaptor protein in the innate immune system. This binding event mimics the action of the natural STING ligand, cyclic GMP-AMP (cGAMP), which is produced by the enzyme cGAMP synthase (cGAS) upon detection of cytosolic double-stranded DNA (dsDNA).

Upon activation by an agonist, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus. This initiates a signaling cascade that leads to the phosphorylation and activation of TANK-binding kinase 1 (TBK1). Activated TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. These cytokines are crucial for mounting an effective anti-tumor and anti-viral immune response.

STING Signaling Pathway

References

An In-depth Technical Guide to the Downstream Signaling Pathways of STING Agonist-8 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. Activation of STING triggers a potent immune response characterized by the production of type I interferons (IFNs) and other pro-inflammatory cytokines, making it a highly attractive target for therapeutic intervention in oncology and infectious diseases. STING agonists, which directly activate this pathway, are a promising class of immunomodulatory agents. This technical guide focuses on the downstream signaling pathways activated by a specific synthetic STING agonist, STING agonist-8 dihydrochloride (B599025). While detailed quantitative data for this particular compound is limited in publicly available literature, this guide will provide a comprehensive overview of the canonical STING signaling cascade, supported by established experimental protocols and data presentation formats that are applicable to its characterization.

Core Signaling Pathways of STING Agonist Activation

STING agonist-8 dihydrochloride, like other STING agonists, initiates a signaling cascade that culminates in the activation of key transcription factors, primarily Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB).

Activation of the TBK1-IRF3 Axis

Upon binding of this compound, the STING protein, which resides on the endoplasmic reticulum (ER), undergoes a conformational change, leading to its dimerization and trafficking from the ER to the Golgi apparatus. This translocation is a critical step for the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates STING itself, creating a docking site for IRF3. Subsequently, TBK1 phosphorylates IRF3, leading to its dimerization and translocation into the nucleus, where it drives the transcription of type I interferons, such as IFN-β.

Activation of the NF-κB Pathway

In addition to the IRF3 axis, STING activation also leads to the induction of the NF-κB signaling pathway. This can occur through TBK1-mediated phosphorylation of the IκB kinase (IKK) complex, although the precise mechanisms are still being fully elucidated. Activation of IKK leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), releasing the NF-κB p65/p50 heterodimer to translocate to the nucleus. In the nucleus, NF-κB drives the transcription of a wide range of pro-inflammatory cytokines and chemokines.

Quantitative Data for this compound

As of the latest literature review, detailed quantitative data on the downstream signaling effects of this compound are not widely published. The primary available data point is its potency in a specific cell line.

Table 1: Potency of this compound

| Compound | Cell Line | Parameter | Value | Reference |

| This compound (compound 5-AB) | THP1-Dual KI-hSTING-R232 | EC50 | 27 nM | [1] |

To illustrate how quantitative data for STING agonists is typically presented, the following are example tables based on data from other STING agonists. These formats can be used to structure data generated from experiments with this compound.

Example Table 2: Dose-Dependent Induction of IFN-β by a STING Agonist

| STING Agonist Concentration (µM) | IFN-β Secretion (pg/mL) ± SD |

| 0 (Vehicle) | 15 ± 5 |

| 0.1 | 250 ± 30 |

| 1 | 1500 ± 120 |

| 10 | 4500 ± 350 |

| 50 | 4800 ± 400 |

Example Table 3: Time-Course of TBK1 and IRF3 Phosphorylation

| Time after Agonist Treatment (hours) | Relative p-TBK1 Levels (Fold Change) | Relative p-IRF3 Levels (Fold Change) |

| 0 | 1.0 | 1.0 |

| 1 | 3.5 | 2.8 |

| 2 | 8.2 | 7.5 |

| 4 | 5.1 | 6.3 |

| 8 | 2.3 | 3.1 |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the downstream signaling of this compound.

Western Blotting for Phosphorylated Signaling Proteins

This protocol details the detection of phosphorylated STING, TBK1, and IRF3 as markers of pathway activation.

Methodology:

-

Cell Culture and Treatment:

-

Seed appropriate cells (e.g., THP-1 monocytes) in 6-well plates at a density of 1 x 10^6 cells/well.

-

Allow cells to adhere and grow overnight.

-

Treat cells with varying concentrations of this compound for different time points (e.g., 0, 1, 2, 4, 8 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-STING (Ser366), p-TBK1 (Ser172), p-IRF3 (Ser396), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

-

ELISA for IFN-β Secretion

This protocol describes the quantification of secreted IFN-β in the cell culture supernatant as a measure of downstream STING pathway activation.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well for adherent cells or 2 x 10^5 cells/well for suspension cells).

-

Treat cells with a dose range of this compound for a fixed time (e.g., 24 hours).

-

-

Supernatant Collection:

-

Centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the culture supernatant without disturbing the cell pellet.

-

-

ELISA Procedure:

-

Perform the ELISA according to the manufacturer's instructions for a human IFN-β ELISA kit.

-

Briefly, add standards and samples to the pre-coated plate and incubate.

-

Wash the plate and add the detection antibody.

-

Wash the plate and add the HRP-conjugated secondary antibody or streptavidin-HRP.

-

Wash the plate and add the substrate solution.

-

Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of IFN-β in the samples based on the standard curve.

-

Luciferase Reporter Assay for NF-κB Activation

This assay measures the transcriptional activity of NF-κB using a reporter plasmid.

Methodology:

-

Cell Culture and Transfection:

-

Seed HEK293T cells in a 24-well plate.

-

Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

-

Cell Treatment:

-

After 24 hours of transfection, treat the cells with different concentrations of this compound for 6-8 hours.

-

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold induction of NF-κB activity relative to the vehicle-treated control.

-

Conclusion

This compound is a potent activator of the STING pathway, a central hub of innate immunity. Its activation leads to the coordinated induction of the TBK1-IRF3 and NF-κB signaling pathways, resulting in the production of type I interferons and a broad range of pro-inflammatory cytokines. While specific quantitative data for this compound remains to be broadly published, the experimental protocols and data presentation formats outlined in this guide provide a robust framework for its comprehensive characterization. Further research into the detailed downstream effects of this compound will be crucial for its development as a potential therapeutic agent for cancer and infectious diseases.

References

An In-depth Technical Guide to the Structural Analysis of STING Agonist-8 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of STING agonist-8 dihydrochloride (B599025), a potent activator of the Stimulator of Interferon Genes (STING) pathway. This document details the molecule's known properties, offers a representative structural analysis using a closely related compound, outlines the mechanism of STING activation, and provides detailed experimental protocols for its characterization.

Introduction to STING Agonist-8 Dihydrochloride

This compound, also identified as compound 5-AB, is a powerful synthetic agonist of the STING protein. Activation of the STING pathway is a critical component of the innate immune system, leading to the production of type I interferons and other pro-inflammatory cytokines, which in turn orchestrate a robust anti-tumor and anti-viral immune response. The development of potent and specific STING agonists like this compound is a promising avenue for cancer immunotherapy.

Physicochemical and Biological Properties

This compound is characterized by its potent in vitro activity. While a crystal structure for this specific molecule is not publicly available, its activity has been quantified, providing a benchmark for its biological efficacy.

| Property | Value | Reference |

| Chemical Formula | C41H48Cl2N14O4 | [1] |

| Molecular Weight | 871.82 g/mol | [1] |

| EC50 | 27 nM | [1][2] |

| Assay System | THP1-Dual™ KI-hSTING-R232 cells | [1][2] |

Table 1: Physicochemical and in vitro activity data for this compound.

Representative Structural Analysis: diABZI STING Agonist

Due to the absence of a publicly available crystal structure for this compound, this guide presents a structural analysis of a closely related and well-characterized dimeric amidobenzimidazole (diABZI) STING agonist in complex with human STING (PDB ID: 8STH). This provides critical insights into the binding mode and mechanism of action for this class of STING agonists.

The crystal structure reveals that the diABZI agonist binds to the ligand-binding domain of the STING dimer. This binding induces a conformational change in the STING protein, leading to its activation and downstream signaling.

| Parameter | Value | Reference |

| PDB ID | 8STH | [3] |

| Resolution | 1.97 Å | [3] |

| R-Value Free | 0.247 | [3] |

| R-Value Work | 0.204 | [3] |

| Space Group | P 21 21 21 | |

| Unit Cell Lengths (a, b, c) | 72.447 Å, 106.084 Å, 123.471 Å | |

| Unit Cell Angles (α, β, γ) | 90°, 90°, 90° |

Table 2: Crystallographic data for human STING in complex with a diABZI agonist.

STING Signaling Pathway

The activation of STING by an agonist initiates a signaling cascade that culminates in the production of type I interferons. The following diagram illustrates the key steps in this pathway.

Figure 1: STING Signaling Pathway

Experimental Protocols

X-Ray Crystallography of STING-Agonist Complex

This protocol provides a general workflow for determining the crystal structure of a STING-agonist complex.

Figure 2: X-Ray Crystallography Workflow

Methodology:

-

Protein Expression and Purification: The human STING ligand-binding domain (amino acids 139-379) is expressed in E. coli and purified using affinity and size-exclusion chromatography.

-

Complex Formation: The purified STING protein is incubated with a molar excess of the STING agonist to ensure complex formation.

-

Crystallization: The STING-agonist complex is subjected to high-throughput crystallization screening using various commercially available screens.

-

Crystal Optimization: Promising crystallization conditions are optimized by varying precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

-

Data Collection: Crystals are cryo-protected and diffraction data is collected at a synchrotron source.

-

Structure Determination: The structure is solved by molecular replacement using a previously determined STING structure as a search model. The agonist is then manually fitted into the electron density map.

-

Refinement: The model is refined against the experimental data to improve its quality.

THP1-Dual™ KI-hSTING-R232 Reporter Assay

This assay is used to quantify the activation of the STING pathway in response to an agonist by measuring the activity of a secreted luciferase reporter gene under the control of an IFN-inducible promoter.[4][5]

Materials:

-

Complete RPMI 1640 culture medium

-

This compound

-

QUANTI-Luc™ (InvivoGen)

-

White, flat-bottom 96-well plates

-

Luminometer

Protocol:

-

Cell Preparation:

-

Culture THP1-Dual™ KI-hSTING-R232 cells in complete RPMI 1640 medium.

-

Centrifuge cells and resuspend in fresh medium to a density of 2 x 10^5 cells/mL.

-

-

Assay Plate Preparation:

-

Add 100 µL of the cell suspension to each well of a 96-well plate.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound.

-

Add 20 µL of the diluted agonist to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Luciferase Assay:

-

Prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions.

-

Transfer 20 µL of the cell culture supernatant from each well to a white 96-well plate.

-

Add 50 µL of the QUANTI-Luc™ reagent to each well.

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

-

Plot the fold induction against the agonist concentration and determine the EC50 value using a non-linear regression analysis.

-

Conclusion

This compound is a highly potent activator of the STING pathway. While its specific crystal structure remains to be determined, analysis of closely related diABZI agonists in complex with STING provides valuable insights into its mechanism of action. The experimental protocols outlined in this guide provide a framework for the structural and functional characterization of this and other novel STING agonists, facilitating their development as next-generation immunotherapeutics.

References

An In-depth Technical Guide to STING Agonist-8 Dihydrochloride and Type I Interferon Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA and initiating a potent type I interferon response. Pharmacological activation of STING has emerged as a promising strategy in immunotherapy, particularly for the treatment of cancer. This technical guide provides a comprehensive overview of STING agonist-8 dihydrochloride (B599025), a small molecule activator of the STING pathway. We will delve into its mechanism of action, provide detailed experimental protocols for its characterization, and present a framework for quantifying its biological activity, with a focus on the production of type I interferons.

Introduction to the STING Pathway

The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a key innate immune cascade activated by the presence of cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage and cancer. Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, a transmembrane protein located in the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.

In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. These cytokines play a crucial role in orchestrating both innate and adaptive immune responses. Small molecule STING agonists, such as STING agonist-8 dihydrochloride, bypass the need for cGAS and directly activate STING, initiating this downstream signaling cascade.

This compound: A Potent Activator

This compound is a potent, non-cyclic dinucleotide small molecule agonist of the STING protein. Its direct binding to STING induces the conformational changes necessary for downstream signaling, leading to the production of type I interferons and other cytokines.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound. This data is essential for designing and interpreting experiments.

| Parameter | Cell Line | Value | Reference |

| EC50 | THP1-Dual™ KI-hSTING-R232 | 27 nM | [1] |

Note: The EC50 value represents the concentration of the agonist that induces a half-maximal response in the specified reporter cell line. This value can be used as a starting point for determining optimal concentrations in other experimental systems.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to characterize the activity of this compound.

Cell Culture and Reagents

-

Cell Line: THP1-Dual™ KI-hSTING-R232 reporter cells (InvivoGen) are a human monocytic cell line ideal for studying STING activation. These cells express a secreted luciferase reporter gene under the control of an IRF-inducible promoter, allowing for a quantitative measure of STING pathway activation.

-

Culture Medium: RPMI 1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 100 µg/mL Normocin™, 100 µg/mL Zeocin™, 10 µg/mL Blasticidin.

-

This compound: Prepare a stock solution in sterile, endotoxin-free water or DMSO. Further dilutions should be made in the appropriate cell culture medium.

IRF Luciferase Reporter Assay

This assay quantifies the activation of the IRF pathway, a direct downstream consequence of STING activation.

Protocol:

-

Cell Seeding: Seed THP1-Dual™ KI-hSTING-R232 cells into a 96-well white-walled plate at a density of 100,000 cells per well in 100 µL of culture medium.

-

Agonist Preparation: Prepare serial dilutions of this compound in culture medium.

-

Cell Treatment: Add 20 µL of the diluted agonist to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO or water as the highest agonist concentration).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

-

Luciferase Measurement:

-

Prepare the luciferase detection reagent according to the manufacturer's instructions (e.g., QUANTI-Luc™ from InvivoGen).

-

Transfer 20 µL of cell culture supernatant from each well to a white 96-well plate.

-

Add 50 µL of the luciferase detection reagent to each well.

-

Immediately measure the luminescence using a luminometer.

-

-

Data Analysis: Calculate the fold induction of luciferase activity by dividing the luminescence values of the agonist-treated wells by the average luminescence of the vehicle control wells. Plot the fold induction against the agonist concentration to determine the EC50 value.

Western Blot for STING Pathway Activation

This method is used to visualize the phosphorylation of key proteins in the STING signaling cascade.

Protocol:

-

Cell Treatment: Seed THP1-Dual™ KI-hSTING-R232 cells in a 6-well plate at a density of 1-2 x 10^6 cells per well. Treat the cells with varying concentrations of this compound for 1-3 hours.

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatants using a BCA protein assay.

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-STING (Ser366), phospho-TBK1 (Ser172), phospho-IRF3 (Ser396), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

ELISA for Type I Interferon Production

This assay quantifies the amount of IFN-β secreted by cells following STING activation.

Protocol:

-

Cell Treatment: Seed THP1-Dual™ KI-hSTING-R232 cells in a 24-well plate at a density of 5 x 10^5 cells per well. Treat the cells with varying concentrations of this compound for 24 hours.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and collect the cell culture supernatant.

-

ELISA:

-

Perform an IFN-β ELISA on the supernatants according to the manufacturer's protocol (e.g., Human IFN-β ELISA Kit).

-

Briefly, coat a 96-well plate with a capture antibody specific for human IFN-β.

-

Add standards and diluted supernatants to the wells and incubate.

-

Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Wash the wells and add a substrate solution.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Generate a standard curve using the absorbance values of the standards. Use the standard curve to calculate the concentration of IFN-β in the samples.

Visualization of Pathways and Workflows

STING Signaling Pathway Activated by a Small Molecule Agonist

Caption: STING signaling pathway activated by a small molecule agonist.

Experimental Workflow for Characterizing this compound

Caption: Experimental workflow for STING agonist characterization.

Conclusion

This compound is a valuable tool for researchers studying the STING pathway and its role in immunity. The experimental protocols and data presentation formats provided in this guide offer a robust framework for its characterization. By employing these methods, researchers can accurately determine the potency and mechanism of action of this and other novel STING agonists, facilitating the development of new immunotherapeutic agents.

References

An In-depth Technical Guide to cGAS-STING Pathway Activation by STING Agonist-8 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the activation of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway by the potent synthetic agonist, STING agonist-8 dihydrochloride (B599025). It is designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in preclinical research and drug discovery efforts.

Introduction to the cGAS-STING Pathway and STING Agonist-8 Dihydrochloride

The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage and cancer.[1][2][3] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein.[1][2][4] This activation triggers a downstream signaling cascade, culminating in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines that orchestrate a robust anti-pathogen and anti-tumor immune response.[5][6]

This compound is a potent, non-nucleotide small molecule agonist of the STING pathway.[7][8] Its ability to effectively activate this pathway has positioned it as a valuable tool for investigating the therapeutic potential of STING activation in various disease models, particularly in the field of immuno-oncology.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Cell Line | Reference |

| EC50 | 27 nM | THP1-Dual™ KI-hSTING-R232 | [7][9] |

Signaling Pathway

The activation of the cGAS-STING pathway by this compound initiates a well-defined signaling cascade.

Caption: The cGAS-STING signaling cascade initiated by cytosolic dsDNA or a synthetic agonist.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro STING Activation Reporter Assay

This assay quantifies the activation of the STING pathway by measuring the expression of a reporter gene under the control of an IFN-stimulated response element (ISRE).

Cell Line: THP1-Dual™ KI-hSTING-R232 (InvivoGen, cat. no. thpd-r232)

Materials:

-

THP1-Dual™ KI-hSTING-R232 cells

-

RPMI 1640 medium (supplemented with 10% FBS, 1% Pen-Strep, 2 mM L-glutamine, 100 µg/mL Normocin™, 10 µg/mL Blasticidin, and 100 µg/mL Zeocin™)

-

This compound

-

QUANTI-Luc™ (InvivoGen, cat. no. rep-qlc1)

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Protocol:

-

Seed THP1-Dual™ KI-hSTING-R232 cells at a density of 5 x 10^4 cells/well in 100 µL of culture medium in a 96-well plate.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the diluted agonist to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions.

-

Add 20 µL of the cell supernatant to a white 96-well plate.

-

Add 50 µL of the prepared QUANTI-Luc™ reagent to each well.

-

Measure the luminescence using a luminometer.

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

Cytokine Induction Assay (IFN-β and CXCL10)

This protocol measures the secretion of key cytokines, IFN-β and CXCL10, following STING pathway activation.

Cell Line: Human peripheral blood mononuclear cells (PBMCs) or THP-1 cells.

Materials:

-

PBMCs or THP-1 cells

-

RPMI 1640 medium (supplemented as above)

-

This compound

-

Human IFN-β ELISA Kit (e.g., R&D Systems, Cat. No. DIFNB0)

-

Human CXCL10/IP-10 ELISA Kit (e.g., FineTest, EH0103)

-

96-well cell culture plates

-

ELISA plate reader

Protocol:

-

Seed PBMCs or THP-1 cells at an appropriate density in a 96-well plate.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

-

Carefully collect the cell culture supernatant.

-

Perform the IFN-β and CXCL10 ELISAs on the collected supernatants according to the manufacturer's protocols.[10]

-

Measure the absorbance at 450 nm using an ELISA plate reader.

-

Calculate the concentration of each cytokine based on the standard curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to verify the direct binding of a compound to its target protein in a cellular context.[7][11]

Materials:

-

A431 cells (or other suitable cell line expressing STING)

-

PBS (Phosphate-Buffered Saline)

-

Protease inhibitor cocktail

-

This compound

-

Anti-STING antibody

-

Anti-Actin antibody (loading control)

-

Secondary antibody conjugated to HRP

-

SDS-PAGE gels and Western blot apparatus

-

Chemiluminescence detection system

Protocol:

-

Culture A431 cells to ~80-90% confluency.

-

Treat the cells with this compound or vehicle (DMSO) for 1 hour at 37°C.

-

Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

-

Divide the cell suspension into aliquots for each temperature point.

-

Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles.

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

-

Collect the supernatant (soluble protein fraction).

-

Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies against STING and Actin.

-

Quantify the band intensities to determine the melting curve of STING in the presence and absence of the agonist. A shift in the melting curve indicates target engagement.

In Vivo Anti-Tumor Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a syngeneic mouse model.

Animal Model: C57BL/6 mice

Tumor Model: B16-F10 melanoma cells

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

B16-F10 melanoma cells

-

This compound formulated for in vivo administration

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject 5 x 10^5 B16-F10 melanoma cells into the flank of C57BL/6 mice.[1][2]

-

Allow tumors to establish to a palpable size (e.g., 50-100 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound intratumorally at the desired dose and schedule (e.g., three injections over a week).[2] The control group receives vehicle injections.

-

Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor animal body weight and overall health.

-

At the end of the study, or when tumors reach the predetermined endpoint, euthanize the mice and harvest tumors and spleens for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).

Experimental and Logical Workflows

A logical progression of experiments is crucial for the preclinical evaluation of a STING agonist.

Caption: A logical workflow for the preclinical development of a STING agonist.

Conclusion

This compound is a powerful tool for activating the cGAS-STING pathway. The in-depth technical information and detailed experimental protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their studies. A thorough understanding of the underlying biology and the application of robust experimental methodologies will be crucial for advancing our knowledge of STING-mediated immunity and for the development of novel immunotherapies.

References

- 1. STING agonist-based treatment promotes vascular normalization and tertiary lymphoid structure formation in the therapeutic melanoma microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. file.elabscience.com [file.elabscience.com]

- 5. invivogen.com [invivogen.com]

- 6. invivogen.com [invivogen.com]

- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]

- 9. researchgate.net [researchgate.net]

- 10. fn-test.com [fn-test.com]

- 11. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to STING Agonist-8 Dihydrochloride for Cancer Immunology Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive potent anti-tumor immunity. STING agonists are emerging as a promising class of cancer immunotherapeutics capable of turning immunologically "cold" tumors into "hot" tumors, thereby making them more susceptible to immune-mediated destruction. This technical guide provides a comprehensive overview of STING agonist-8 dihydrochloride (B599025), a novel and potent STING agonist, for its application in cancer immunology research. This document details its mechanism of action, chemical properties, and available in vitro activity data. Furthermore, it provides standardized experimental protocols for its evaluation and visual representations of the key signaling pathways and experimental workflows.

Introduction to STING and its Role in Cancer Immunology

The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a key mediator of innate immunity. Cytosolic DNA, a danger signal often present in the tumor microenvironment due to tumor cell death and genomic instability, is detected by cGAS. This binding triggers the synthesis of the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein.

Activation of STING initiates a signaling cascade that leads to the phosphorylation and activation of TANK-binding kinase 1 (TBK1) and the transcription factor interferon regulatory factor 3 (IRF3). Activated IRF3 translocates to the nucleus, driving the expression of type I interferons (IFN-α and IFN-β). This, along with the activation of the NF-κB pathway, results in the production of a broad range of pro-inflammatory cytokines and chemokines. These secreted factors are crucial for bridging the innate and adaptive immune systems, leading to the recruitment and activation of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs) within the tumor microenvironment, ultimately fostering a robust anti-tumor immune response.

STING Agonist-8 Dihydrochloride: A Potent Modulator of the STING Pathway

This compound, also referred to as compound 5-AB in patent literature, is a potent synthetic agonist of the STING protein. Its chemical structure and properties are detailed below.

Chemical Properties

| Property | Value |

| Compound Name | This compound |

| Synonyms | Compound 5-AB |

| Molecular Formula | C₂₈H₂₉N₅O₄ · 2HCl |

| Molecular Weight | 584.5 |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO |

In Vitro Activity

The primary in vitro measure of a STING agonist's potency is its half-maximal effective concentration (EC50) in a cell-based reporter assay.

| Assay System | EC50 | Reference |

| THP1-Dual™ KI-hSTING-R232 Cells | 27 nM | WO2021239068A1 |

THP1-Dual™ KI-hSTING-R232 cells are a human monocytic cell line that has been engineered to express an interferon-stimulated response element (ISRE)-inducible secreted luciferase reporter construct. This allows for the quantification of STING activation by measuring luciferase activity.

Signaling Pathway and Mechanism of Action

This compound mimics the action of the natural STING ligand, cGAMP, by directly binding to the STING protein and inducing its activation. The downstream signaling cascade is depicted in the following diagram.

Experimental Protocols

The following protocols provide a general framework for the in vitro and in vivo evaluation of this compound.

In Vitro STING Reporter Assay

This protocol describes a common method to determine the EC50 of a STING agonist using a reporter cell line.

Methodology:

-

Cell Culture: Culture THP1-Dual™ KI-hSTING-R232 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 µg/ml Normocin™, and 10 µg/ml Blasticidin.

-

Assay Procedure:

-

Seed cells at a density of 100,000 cells per well in a 96-well plate and incubate overnight.

-

Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, followed by a further dilution in cell culture medium.

-

Add the diluted agonist to the cells and incubate for 24 hours.

-

Collect 20 µL of supernatant and transfer to a white 96-well plate.

-

Add 50 µL of QUANTI-Luc™ reagent and measure luminescence immediately.

-

-

Data Analysis: Plot the luminescence values against the log of the agonist concentration and fit the data to a four-parameter logistic curve to determine the EC50.

In Vivo Anti-Tumor Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a syngeneic mouse model.

Methodology:

-

Animal Model: Use immunocompetent mice (e.g., C57BL/6) and a syngeneic tumor cell line (e.g., B16-F10 melanoma or MC38 colon adenocarcinoma).

-

Tumor Implantation: Subcutaneously inject 1 x 10⁶ tumor cells into the flank of each mouse.

-

Treatment:

-

When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.

-

Prepare a formulation of this compound in 10% DMSO and 90% Corn Oil.

-

Administer the agonist via intratumoral injection at a specified dose and schedule (e.g., 10-50 µg per dose, twice a week for two weeks). The control group should receive the vehicle only.

-

-

Monitoring:

-

Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor animal body weight and overall health.

-

-

Endpoint: Euthanize mice when tumors reach a predetermined maximum size or if signs of excessive toxicity are observed.

-

Data Analysis: Plot mean tumor volume over time for each group. Analyze for statistically significant differences in tumor growth between the treatment and control groups. Survival data can be analyzed using Kaplan-Meier curves.

Cytokine Profiling

This protocol describes how to measure cytokine levels in plasma or tumor lysates from treated animals.

Methodology:

-

Sample Collection:

-

Plasma: Collect blood from mice at various time points after treatment (e.g., 6, 24, and 48 hours) via cardiac puncture or tail vein bleeding into EDTA-coated tubes. Centrifuge to separate plasma.

-

Tumor Lysates: Harvest tumors at the study endpoint, snap-freeze in liquid nitrogen, and homogenize in a lysis buffer containing protease inhibitors. Centrifuge to clarify the lysate.

-

-

Cytokine Measurement:

-

Use a multiplex immunoassay (e.g., Luminex) or individual ELISAs to quantify the levels of key cytokines and chemokines, including but not limited to: IFN-α, IFN-β, TNF-α, IL-6, IL-12, CXCL10, and CCL5.

-

-

Data Analysis: Compare the cytokine concentrations between the treatment and control groups at each time point.

Expected Outcomes and Data Interpretation

-

In Vitro: A potent STING agonist like this compound is expected to induce a strong luciferase signal in the reporter assay with a low nanomolar EC50.

-

In Vivo: Successful anti-tumor efficacy would be demonstrated by a significant reduction in tumor growth rate and, potentially, complete tumor regression in a subset of treated animals. This should be accompanied by minimal toxicity, as evidenced by stable body weights.

-

Cytokine Profile: A robust induction of Type I interferons and pro-inflammatory cytokines is expected in the plasma and tumors of treated animals, confirming the in vivo activation of the STING pathway.

Conclusion

This compound is a potent activator of the STING pathway with promising potential for cancer immunology research. Its ability to induce a strong innate immune response provides a solid rationale for its further investigation as a monotherapy or in combination with other immunotherapies, such as checkpoint inhibitors. The protocols and data presented in this guide offer a foundation for researchers to design and execute meaningful preclinical studies to further elucidate the therapeutic potential of this compound. Further research is warranted to fully characterize its in vivo efficacy and safety profile across various tumor models.

Preclinical Studies of STING Agonist-8 Dihydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available preclinical data for STING agonist-8 dihydrochloride (B599025) (also known as compound 5-AB) is limited. This document provides the available in vitro data for this specific compound and supplements it with representative preclinical data and protocols from other well-characterized STING agonists to offer a comprehensive technical guide for this class of molecules. The supplementary data is intended to be illustrative and may not be directly transferable to STING agonist-8 dihydrochloride.

Introduction to STING Agonists

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage.[1][2] Activation of STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn orchestrate a robust anti-tumor immune response.[2][3] STING agonists are a promising class of cancer immunotherapeutics designed to harness this pathway to convert immunologically "cold" tumors into "hot" tumors that are responsive to immune checkpoint inhibitors and other therapies.[4][5]

This compound: Available Data

This compound is a potent activator of the STING pathway. The primary available quantitative data for this compound is its in vitro activity.

Table 1: In Vitro Activity of this compound

| Compound | Cell Line | Assay | EC50 (nM) | Source |

| This compound (compound 5-AB) | THP1-Dual KI-hSTING-R232 | IRF-inducible Lucia luciferase reporter assay | 27 | [6][7] |

Representative Preclinical Data from Other STING Agonists

To provide a broader context for the preclinical evaluation of a STING agonist, this section summarizes data from other named STING agonists.

Table 2: Representative In Vitro Activity of Various STING Agonists

| Compound | Cell Line | Assay | EC50 (µg/ml) | Source |

| 8803 | Human and mouse cell lines | STING activation | 0.28 (human), 0.1 (mouse) | [8] |

Table 3: Representative In Vivo Efficacy of STING Agonist 8803 in a Glioblastoma Model

| Animal Model | Treatment | Outcome | Source |

| QPP8 (immune checkpoint blockade-resistant glioblastoma) | STING agonist 8803 | Increased median survival, 100% of mice cured | [9] |

Table 4: Representative In Vivo Efficacy of STING Agonist SB 11285 in an A20 Lymphoma Model

| Treatment Group | % Tumor Growth Inhibition (TGI) | % Tumor Growth Delay (TGD) on Day 70 | % Tumor-Free Animals on Day 73 | Source |

| Saline | 0 | 0 | 0 | [5] |

| SB 11285 (100µg, intratumoral) | 86 | 64 | Not Reported | [5] |

| Cyclophosphamide (100mg/kg, intraperitoneal) | 98 | 156 | Not Reported | [5] |

| Cyclophosphamide + SB 11285 | 93 | 288 | 90 | [5] |

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of STING agonists. Below are representative methodologies for key experiments.

In Vitro STING Activation Assay (Reporter Gene Assay)

This protocol is a general method for assessing the activation of the STING pathway in a cell-based reporter assay.

-

Cell Culture:

-

Culture THP1-Dual™ KI-hSTING-R232 cells in RPMI 1640 medium supplemented with 25 mM HEPES, 10% heat-inactivated fetal bovine serum, 100 µg/ml Normocin™, and Pen-Strep (100 U/ml-100 µg/ml).

-

Maintain cells at 37°C in a 5% CO2 incubator.

-

Passage cells every 3 days.

-

-

Assay Procedure:

-

Plate cells at a density of 100,000 cells per well in a 96-well plate.

-

Add this compound at various concentrations.

-

Incubate for 18-24 hours.

-

Measure the activation of the IRF pathway by determining the activity of secreted Lucia luciferase in the supernatant using a luminometer.

-

In Vivo Tumor Growth Inhibition Studies (Syngeneic Mouse Models)

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a STING agonist in a mouse model.

-

Animal Models:

-

Use immunocompetent mice (e.g., C57BL/6 or BALB/c) appropriate for the chosen syngeneic tumor cell line (e.g., B16F10 melanoma, CT26 colon carcinoma).

-

-

Tumor Implantation:

-

Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.

-

-

Treatment:

-

When tumors reach a predetermined size (e.g., 100 mm³), randomize mice into treatment and control groups.

-

Administer the STING agonist via the desired route (e.g., intratumoral, intravenous, or intraperitoneal injection) at a specified dose and schedule.

-

The control group should receive a vehicle control.

-

-

Monitoring and Endpoints:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor animal health daily.

-

The primary endpoint is typically tumor growth inhibition or an increase in survival.

-

At the end of the study, tumors can be excised for further analysis (e.g., flow cytometry, immunohistochemistry).

-

Visualizations

STING Signaling Pathway

Caption: The cGAS-STING signaling pathway leading to the production of type I interferons and pro-inflammatory cytokines.

Experimental Workflow for In Vivo Efficacy

Caption: A generalized experimental workflow for evaluating the in vivo efficacy of a STING agonist in a syngeneic mouse tumor model.

References

- 1. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. STING Agonists as Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In Vitro Characterization of STING Agonist-8 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2] Activation of the STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust immune response.[2][3][4] This mechanism is a key link between innate and adaptive immunity and has emerged as a promising target for cancer immunotherapy, antiviral treatments, and vaccine adjuvants.[5][6]

STING agonists, such as STING agonist-8 dihydrochloride (B599025), are small molecules designed to pharmacologically activate this pathway.[5][7][8] Characterizing the in vitro activity of these compounds is a crucial step in their development. These application notes provide detailed protocols for assessing the potency and mechanism of action of STING agonist-8 dihydrochloride in cellular assays.

Data Presentation

The potency of this compound has been determined in a cellular reporter assay. The half-maximal effective concentration (EC50) provides a quantitative measure of the compound's ability to activate the STING pathway.

| Compound | Cell Line | Assay Readout | EC50 | Reference |

| This compound (compound 5-AB) | THP1-Dual™ KI-hSTING-R232 | STING-induced signaling | 27 nM | [5][7][8] |

STING Signaling Pathway

The cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm. The enzyme cyclic GMP-AMP synthase (cGAS) binds to this dsDNA, triggering the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[4] cGAMP then binds to the STING protein, which is located on the endoplasmic reticulum (ER).[1][4] This binding event causes a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[1] During this process, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[4][9] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons, such as IFN-β.[4][10]

Experimental Protocols

Three key in vitro assays are described below to characterize the activity of this compound: an IFN-β reporter assay, a direct IFN-β secretion ELISA, and a Western blot to detect pathway activation.

Protocol 1: IFN-β Promoter Luciferase Reporter Assay

This assay measures the activation of the IFN-β promoter as a downstream readout of STING pathway activation.[1][11] It is a highly sensitive method for quantifying the potency of STING agonists.

Materials:

-

HEK293T cells or THP-1 Lucia™ ISG reporter cells

-

pGL3-IFNβ-firefly.Luc reporter plasmid (for HEK293T)[1]

-

pRL-CMV-renilla.Luc control plasmid (for HEK293T)[1]

-

Transfection reagent (e.g., Lipofectamine)

-

This compound

-

Dual-Luciferase® Reporter Assay System

-

White, clear-bottom 96-well plates

-

Luminometer

Methodology:

-

Cell Seeding:

-

For HEK293T cells, seed 2 x 10^4 cells per well in a 96-well plate.

-

For THP-1 Lucia™ ISG cells, seed 5 x 10^4 cells per well.

-

Incubate overnight at 37°C, 5% CO2.

-

-

Transfection (for HEK293T cells):

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Include a vehicle control (e.g., DMSO or PBS).

-

Carefully replace the medium on the cells with the medium containing the agonist dilutions.

-

Incubate for 18-24 hours at 37°C, 5% CO2.[1]

-

-

Luciferase Assay:

-

Remove the medium and lyse the cells using the passive lysis buffer provided with the luciferase assay kit.

-

Measure both firefly and Renilla luciferase activity using a luminometer according to the kit manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell viability.

-

Plot the normalized luciferase activity against the log concentration of the agonist.

-

Use a four-parameter logistic (4-PL) curve fit to determine the EC50 value.[12]

-

Protocol 2: IFN-β Secretion ELISA

This protocol quantifies the amount of IFN-β protein secreted into the cell culture supernatant, providing a direct measurement of a key downstream effector of STING activation.[2][12]

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytic cells.[2]

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).[12]

-

This compound

-

Human IFN-β ELISA Kit

-

96-well cell culture plate

-

Microplate reader capable of measuring absorbance at 450 nm

Methodology:

-

Cell Seeding:

-

Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well plate.[12]

-

Incubate overnight to allow cells to adhere and stabilize.

-

-

Compound Treatment:

-

Supernatant Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant without disturbing the cell pellet.[12] Samples can be used immediately or stored at -80°C.

-

-

ELISA Procedure:

-

Data Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve using the provided IFN-β standards.

-

Determine the concentration of IFN-β in each sample by interpolating the absorbance values from the standard curve.[12]

-

Protocol 3: Western Blot for Phospho-STING and Phospho-IRF3

This assay provides a mechanistic insight by directly detecting the phosphorylation of key signaling proteins in the STING pathway, confirming target engagement and activation.

Materials:

-

THP-1 or other suitable cells

-

This compound

-

RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer system (membranes, buffers)

-

Primary antibodies: anti-phospho-STING (Ser366), anti-STING, anti-phospho-IRF3 (Ser396), anti-IRF3, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Methodology:

-

Cell Treatment and Lysis:

-

Plate cells in a 6-well plate and grow to 80-90% confluency.

-

Treat cells with this compound (e.g., at its EC50 and 10x EC50 concentration) for a specified time course (e.g., 0, 1, 3, 6 hours).

-

Wash cells with cold PBS and lyse with RIPA buffer containing inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blot:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies (e.g., anti-phospho-STING) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

To confirm equal protein loading, the membrane can be stripped and re-probed for total STING/IRF3 and a loading control like β-actin.

-

Experimental Workflow

The general workflow for testing a STING agonist in vitro involves a series of sequential steps from cell culture preparation to final data analysis and interpretation.

References

- 1. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. Identification of a Novel Small Molecule STING Agonist Reshaping the Immunomicroenvironment of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]

- 10. resources.revvity.com [resources.revvity.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for STING Agonist-8 Dihydrochloride in In Vivo Mouse Models

For research use only. Not for use in diagnostic procedures.

Introduction

The Stimulator of Interferator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. This activation bridges innate and adaptive immunity, making STING agonists promising therapeutic agents for cancer immunotherapy. These agonists can reprogram the tumor microenvironment from immunosuppressive to immunostimulatory, promoting the infiltration and activation of cytotoxic T lymphocytes and natural killer cells, and inducing durable anti-tumor immunity.[1][2][3][4]

This document provides detailed application notes and protocols for the use of a representative STING agonist, referred to here as STING Agonist-8 Dihydrochloride, in in vivo mouse models of cancer. The protocols and data presented are a composite derived from studies on various potent STING agonists and are intended to serve as a comprehensive guide for researchers.

STING Signaling Pathway

Activation of the STING pathway is initiated by the binding of cyclic dinucleotides (CDNs), either produced endogenously by cGAS in response to cytosolic DNA or introduced exogenously.[5][6] This binding leads to a conformational change in STING, its translocation from the endoplasmic reticulum, and the recruitment and activation of TANK-binding kinase 1 (TBK1).[7] TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3), which then dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFN-α/β).[2][6] Activated STING can also stimulate the NF-κB pathway, leading to the production of pro-inflammatory cytokines.[6]

Experimental Protocols

Materials and Reagents

-

This compound: Prepare stock solutions in sterile, endotoxin-free PBS or DMSO. If using DMSO, ensure the final concentration in the administered dose is minimal to avoid toxicity.

-

Vehicle Control: Sterile, endotoxin-free PBS or a corresponding dilution of the solvent used for the agonist.

-

Tumor Cell Lines: e.g., MC38 (colon adenocarcinoma), B16-F10 (melanoma), CT26 (colon carcinoma), 4T1 (breast cancer).[2][8]

-

Mice: 6-8 week old female C57BL/6 or BALB/c mice, depending on the tumor model.[9][10]

-

Syringes and Needles: Appropriate for the intended route of administration.

-

Calipers: For tumor volume measurement.

Experimental Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. Direct activation of STING in the tumor microenvironment leads to potent and systemic tumor regression and immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SHR1032, a novel STING agonist, stimulates anti-tumor immunity and directly induces AML apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tumour sensitization via the extended intratumoural release of a STING agonist and camptothecin from a self-assembled hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improving STING Agonist Delivery for Cancer Immunotherapy Using Biodegradable Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a Novel Small Molecule STING Agonist Reshaping the Immunomicroenvironment of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Nanoparticle Delivery Improves the Pharmacokinetic Properties of Cyclic Dinucleotide STING Agonists to Open a Therapeutic Window for Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Combination of STING Pathway Agonist With Saponin Is an Effective Adjuvant in Immunosenescent Mice [frontiersin.org]

Application Notes and Protocols for STING Agonist-8 Dihydrochloride in Dendritic Cell Activation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2] Activation of the STING pathway in antigen-presenting cells, particularly dendritic cells (DCs), is a key mechanism for initiating a robust anti-pathogen or anti-tumor immune response.[3][4] Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[4][5] This, in turn, promotes DC maturation, characterized by the upregulation of co-stimulatory molecules, and enhances their ability to prime T cells.[3][6]

STING agonist-8 dihydrochloride (B599025) is a potent synthetic agonist of the STING pathway. It has demonstrated an EC50 of 27 nM in THP1-Dual KI-hSTING-R232 cells, indicating its high potency in activating STING signaling.[1] These application notes provide a detailed protocol for utilizing STING agonist-8 dihydrochloride to activate dendritic cells in vitro, a critical step in immunology research and the development of novel immunotherapies.

STING Signaling Pathway in Dendritic Cells

The activation of dendritic cells via the STING pathway is a multi-step process initiated by the presence of cytosolic double-stranded DNA (dsDNA). This dsDNA is detected by the enzyme cyclic GMP-AMP synthase (cGAS), which then synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1][5] cGAMP binds to the STING protein, which is located on the membrane of the endoplasmic reticulum.[3][5] This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[5] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[4][5] TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[5] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-α and IFN-β.[1][4] The STING pathway can also lead to the activation of the NF-κB transcription factor, which promotes the expression of various pro-inflammatory cytokines.[4][5]

Quantitative Data on Dendritic Cell Activation

The following table summarizes the expected outcomes of dendritic cell activation following stimulation with a STING agonist. The precise values will vary depending on the specific experimental conditions, including the type of dendritic cells (e.g., bone marrow-derived dendritic cells (BMDCs), peripheral blood monocyte-derived DCs), the concentration of the agonist, and the incubation time. It is highly recommended to perform a dose-response experiment to determine the optimal concentration of this compound for your specific assay.

| Parameter | Method | Expected Outcome with STING Agonist | Reference |

| Cell Surface Markers | |||

| CD80 | Flow Cytometry | Upregulation | [7][8] |

| CD86 | Flow Cytometry | Upregulation | [3][7][8] |

| CD40 | Flow Cytometry | Upregulation | [8][9] |

| MHC Class II | Flow Cytometry | Upregulation | [3] |

| Cytokine Secretion | |||

| IFN-β | ELISA / CBA | Increased Secretion | [4] |

| IL-6 | ELISA / CBA | Increased Secretion | [5] |

| TNF-α | ELISA / CBA | Increased Secretion | [5][6] |

| IL-12 | ELISA / CBA | Increased Secretion |

Experimental Protocol: In Vitro Activation of Dendritic Cells

This protocol provides a general guideline for the activation of bone marrow-derived dendritic cells (BMDCs) using this compound. The protocol may need to be optimized for other types of dendritic cells.

Materials:

-

Bone marrow cells isolated from mice

-

Complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50 µM β-mercaptoethanol)

-

Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

-

Recombinant murine Interleukin-4 (IL-4)

-

This compound

-

Sterile, cell culture-treated plates (e.g., 6-well or 96-well)

-

Flow cytometry antibodies (e.g., anti-CD11c, anti-MHC II, anti-CD80, anti-CD86, anti-CD40)

-

ELISA kits for desired cytokines (e.g., IFN-β, IL-6, TNF-α, IL-12)

Procedure:

-

Generation of Bone Marrow-Derived Dendritic Cells (BMDCs):

-

Harvest bone marrow cells from the femurs and tibias of mice.

-

Culture the cells in complete RPMI 1640 medium supplemented with 20 ng/mL of GM-CSF and 10 ng/mL of IL-4.

-

On day 3, gently remove the non-adherent cells, centrifuge, and resuspend in fresh medium containing GM-CSF and IL-4.

-

On day 6, collect the non-adherent and loosely adherent cells, which are immature DCs.

-

-

Stimulation of BMDCs with this compound:

-

Seed the immature BMDCs in a new cell culture plate at a density of 1 x 10^6 cells/mL.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) according to the manufacturer's instructions.

-

Prepare serial dilutions of the this compound in complete RPMI 1640 medium. A suggested starting concentration range is 10 nM to 1 µM. It is crucial to perform a dose-response curve to determine the optimal concentration.[1]

-

Add the diluted this compound to the cells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the agonist).

-

Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Analysis of Dendritic Cell Activation:

-

Flow Cytometry:

-

After 24 hours of stimulation, harvest the cells and wash them with PBS containing 2% FBS.

-

Stain the cells with fluorescently labeled antibodies against DC markers (e.g., CD11c) and activation markers (e.g., MHC II, CD80, CD86, CD40).

-

Analyze the cells using a flow cytometer to determine the percentage of activated DCs and the mean fluorescence intensity (MFI) of the activation markers.

-

-

Cytokine Analysis:

-

Collect the cell culture supernatants after 24 hours of stimulation.

-

Measure the concentration of secreted cytokines (e.g., IFN-β, IL-6, TNF-α, IL-12) using ELISA or a cytometric bead array (CBA) assay according to the manufacturer's instructions.

-

-

Logical Relationship of Assay Components

The successful activation of dendritic cells in this assay depends on the interplay of several key components. The starting cell population, immature dendritic cells, must be viable and responsive. The this compound serves as the stimulus that initiates the signaling cascade. The readout of the assay involves measuring the upregulation of cell surface markers and the secretion of cytokines, which are the functional consequences of STING pathway activation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Role of STING-Mediated Activation of Dendritic Cells in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Discordance in STING-Induced Activation and Cell Death Between Mouse and Human Dendritic Cell Populations [frontiersin.org]

- 4. STING Agonist-Mediated Cytokine Secretion Is Accompanied by Monocyte Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Co-delivery of STING and TLR7/8 agonists in antigen-based nanocapsules to dendritic cells enhances CD8+T cell-mediated melanoma remission [mpip-mainz.mpg.de]

- 7. researchgate.net [researchgate.net]

- 8. Synergistic activation of STING and CD40 in the tumor microenvironment enhances CD8+ T-cell-dependent antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Measuring Cytokine Release After STING Agonist-8 Dihydrochloride Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. Activation of STING triggers a signaling cascade that results in the production of a variety of pro-inflammatory cytokines and chemokines, most notably type I interferons (IFN-α/β). This response is crucial for initiating a robust anti-pathogen and anti-tumor immune reaction.

STING agonist-8 dihydrochloride (B599025) (also known as compound 5-AB) is a potent, non-cyclic dinucleotide STING agonist with a reported EC50 of 27 nM in THP1-Dual KI-hSTING-R232 cells.[1] Its activation of the STING pathway makes it a valuable tool for research in immuno-oncology, vaccine adjuvant development, and infectious disease. These application notes provide detailed protocols for the in vitro measurement of cytokine release following treatment of immune cells with STING agonist-8 dihydrochloride.

Mechanism of Action: The STING Signaling Pathway